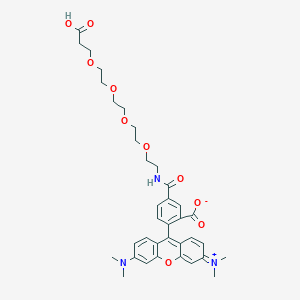
TAMRA-PEG4-acid
Vue d'ensemble
Description
TAMRA-PEG4-acid: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a red-fluorescent dye with excitation and emission maxima at 553 nm and 575 nm, respectively. The compound contains a carboxylic acid group, which allows it to react with primary amine groups to form stable amide bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TAMRA-PEG4-acid typically involves the conjugation of tetramethylrhodamine (TAMRA) with a polyethylene glycol (PEG) chain. The carboxylic acid group on the PEG chain reacts with the amine group on TAMRA in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to form a stable amide bond .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the activation of the carboxylic acid group on the PEG chain, followed by its reaction with the amine group on TAMRA under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: TAMRA-PEG4-acid undergoes substitution reactions where the carboxylic acid group reacts with primary amines to form amide bonds.
Click Chemistry Reactions: The compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Common Reagents and Conditions:
EDC and HATU: Used as activators for the formation of amide bonds.
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Major Products:
Amide Bonds: Formed when this compound reacts with primary amines.
Triazole Linkages: Formed during CuAAC reactions.
Applications De Recherche Scientifique
Chemistry: TAMRA-PEG4-acid is used as a fluorescent probe in various chemical assays. Its red-fluorescent properties make it suitable for labeling and tracking molecules in complex chemical reactions.
Biology: In biological research, this compound is used to label proteins and peptides. It helps in studying protein-protein interactions, cellular localization, and protein dynamics.
Medicine: The compound is used in the development of PROTACs, which are designed to selectively degrade target proteins. This has potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: this compound is used in the production of diagnostic kits and imaging agents. Its fluorescent properties enable the detection and quantification of biomolecules in various industrial applications.
Mécanisme D'action
TAMRA-PEG4-acid exerts its effects through its ability to form stable amide bonds with primary amines. This allows it to be conjugated to various biomolecules, facilitating their detection and analysis. In the context of PROTACs, this compound acts as a linker that brings together two ligands, one targeting the protein of interest and the other recruiting an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway.
Comparaison Avec Des Composés Similaires
Dibenzocyclooctyne-PEG4-acid: Another PEG-based linker used in click chemistry reactions.
Alkyne-PEG4-maleimide: Used for conjugation with thiol groups in proteins and peptides.
Biotin-PEG4-alkyne: Utilized for biotinylation of biomolecules, enabling their detection and purification.
Uniqueness: TAMRA-PEG4-acid is unique due to its red-fluorescent properties, which make it highly suitable for imaging and tracking applications. Its ability to form stable amide bonds and participate in click chemistry reactions further enhances its versatility in various scientific research applications.
Propriétés
IUPAC Name |
5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43N3O10/c1-38(2)25-6-9-28-31(22-25)49-32-23-26(39(3)4)7-10-29(32)34(28)27-8-5-24(21-30(27)36(43)44)35(42)37-12-14-46-16-18-48-20-19-47-17-15-45-13-11-33(40)41/h5-10,21-23H,11-20H2,1-4H3,(H2-,37,40,41,42,43,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZESQZROUFRXLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)O)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



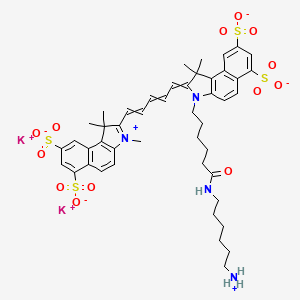
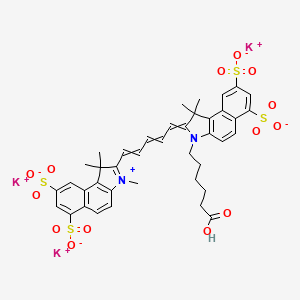
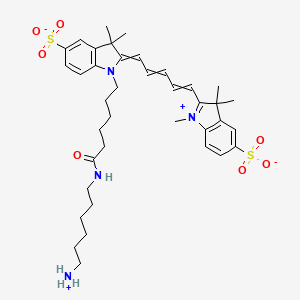
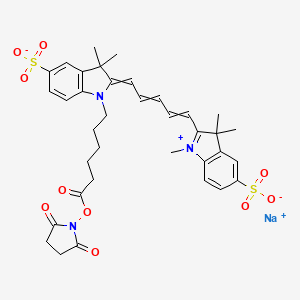
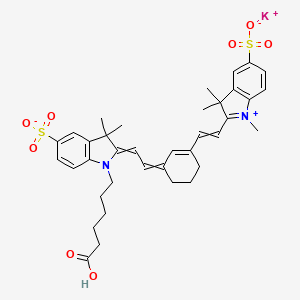
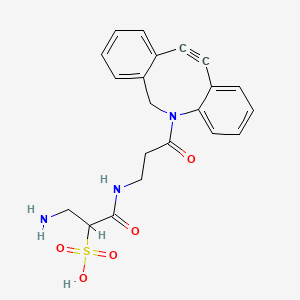
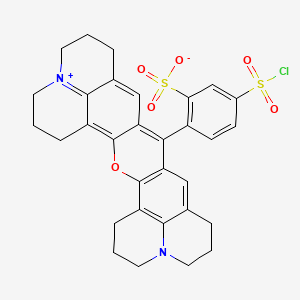
![(R*,S*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B611077.png)
![2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole](/img/structure/B611079.png)
